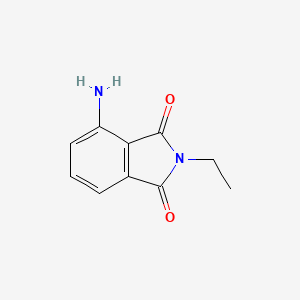
3-amino-N-ethylphthalimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-2-ethylisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with an amino group at position 4 and an ethyl group at position 2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-ethylisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include refluxing in an appropriate solvent such as toluene or THF, and the use of catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for 4-amino-2-ethylisoindoline-1,3-dione may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
4-amino-2-ethylisoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group at position 4 can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of 4-amino-2-ethylisoindoline-1,3-dione .
科学的研究の応用
4-amino-2-ethylisoindoline-1,3-dione has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-amino-2-ethylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate dopamine receptors, which are involved in neurotransmission and play a role in various neurological disorders . The compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in the treatment of Alzheimer’s disease .
類似化合物との比較
Similar Compounds
Similar compounds to 4-amino-2-ethylisoindoline-1,3-dione include other isoindoline-1,3-dione derivatives such as:
- 4-amino-2-methylisoindoline-1,3-dione
- 4-amino-2-phenylisoindoline-1,3-dione
- 4-amino-2-isopropylisoindoline-1,3-dione
Uniqueness
What sets 4-amino-2-ethylisoindoline-1,3-dione apart from its similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at position 2 and the amino group at position 4 provides unique steric and electronic properties that can be exploited in various chemical and biological applications .
特性
CAS番号 |
20510-93-4 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC名 |
4-amino-2-ethylisoindole-1,3-dione |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-9(13)6-4-3-5-7(11)8(6)10(12)14/h3-5H,2,11H2,1H3 |
InChIキー |
QGOCMRQPPBKXBG-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C2=C(C1=O)C(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15211864.png)
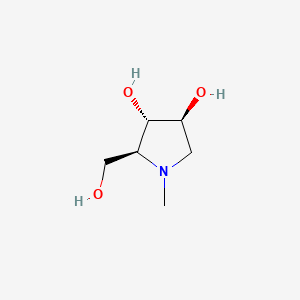
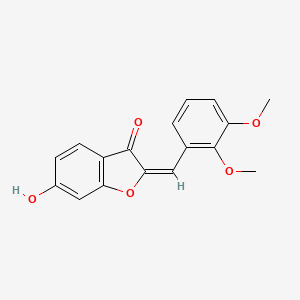
![Ethanol, 2-[2-[[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]ethoxy]-](/img/structure/B15211883.png)
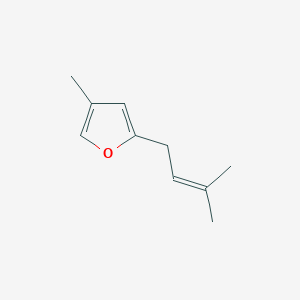
![(E)-3,6-Dimethyl-5,6,7,8-tetrahydrocyclodeca[b]furan-4(11H)-one](/img/structure/B15211895.png)
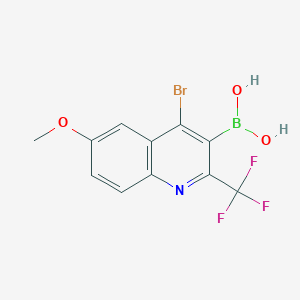
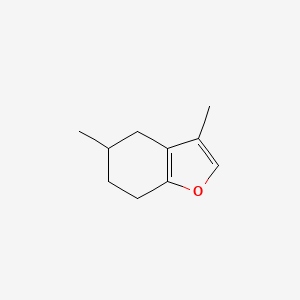
![Furo[3,2-f][1,2]benzoxazole](/img/structure/B15211918.png)

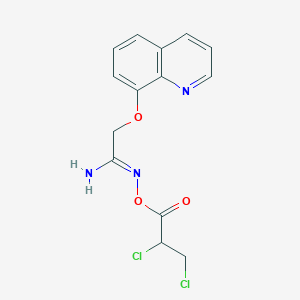
![N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B15211949.png)
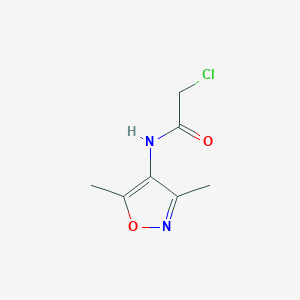
![3,3-Dichloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B15211968.png)
